An In-depth Technical Guide to the Chemical Properties of 10-(2-cyanoethyl)phenothiazine
An In-depth Technical Guide to the Chemical Properties of 10-(2-cyanoethyl)phenothiazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of 10-(2-cyanoethyl)phenothiazine. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical attributes and potential applications of this phenothiazine derivative.
Chemical Identity and Physical Properties
10-(2-cyanoethyl)phenothiazine, also known as 3-(10H-phenothiazin-10-yl)propanenitrile, is a derivative of the heterocyclic compound phenothiazine. The core structure consists of a tricyclic system with two benzene rings fused to a thiazine ring, with a cyanoethyl group attached to the nitrogen atom at position 10.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂N₂S | [1] |
| Molecular Weight | 252.33 g/mol | [1] |
| CAS Number | 1698-80-2 | [1] |
| Appearance | Solid (predicted) | |
| IUPAC Name | 3-(10H-phenothiazin-10-yl)propanenitrile | [1] |
Synthesis
The synthesis of 10-(2-cyanoethyl)phenothiazine can be achieved through the N-alkylation of phenothiazine. A plausible synthetic route involves the reaction of phenothiazine with a suitable cyanoethylating agent, such as 3-chloropropionitrile or acrylonitrile, in the presence of a base. This type of reaction is a common method for the synthesis of N-substituted phenothiazine derivatives.
Experimental Protocol: Proposed Synthesis of 10-(2-cyanoethyl)phenothiazine
This protocol is based on general methods for the N-alkylation of phenothiazine and may require optimization.
Materials:
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Phenothiazine
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3-Chloropropionitrile (or Acrylonitrile)
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Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate)
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Anhydrous N,N-dimethylformamide (DMF) or other suitable aprotic solvent
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Ethyl acetate
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Hexane
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Deionized water
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
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To a solution of phenothiazine in anhydrous DMF, an equimolar amount of a base (e.g., sodium hydride) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
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The reaction mixture is stirred at room temperature for a specified time to allow for the formation of the phenothiazine anion.
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An equimolar amount of 3-chloropropionitrile (or acrylonitrile) is then added dropwise to the reaction mixture.
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The reaction is stirred at room temperature or heated to a moderate temperature (e.g., 50-70 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
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Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of water.
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The aqueous layer is extracted several times with ethyl acetate.
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The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.
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The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 10-(2-cyanoethyl)phenothiazine.
Caption: Proposed reaction workflow for the synthesis of 10-(2-cyanoethyl)phenothiazine.
Spectral Data
The structural confirmation of 10-(2-cyanoethyl)phenothiazine is based on various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum of 10-(2-cyanoethyl)phenothiazine (also known as phenothiazine-10-propionitrile) provides key information about its functional groups.[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2250 | Medium | C≡N stretching |
| ~3100-3000 | Medium-Weak | Aromatic C-H stretching |
| ~2950-2850 | Medium-Weak | Aliphatic C-H stretching |
| ~1600-1450 | Strong-Medium | Aromatic C=C stretching |
| ~1300 | Medium | C-N stretching |
| ~750 | Strong | C-H out-of-plane bending (aromatic) |
Note: The exact peak positions may vary slightly.
Mass Spectrometry (MS)
Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of the compound.
| Ion | m/z (Predicted) |
| [M]⁺ | 252.07 |
| [M+H]⁺ | 253.08 |
| [M+Na]⁺ | 275.06 |
The fragmentation pattern would likely involve the loss of the cyanoethyl side chain or parts thereof.
Chemical Reactivity and Stability
The phenothiazine nucleus is known to be susceptible to oxidation, which can occur at the sulfur atom to form the corresponding sulfoxide and sulfone. The reactivity of the cyano group in the side chain allows for various chemical transformations, such as hydrolysis to a carboxylic acid or reduction to an amine, providing pathways for the synthesis of further derivatives. The compound should be stored in a cool, dark place to prevent degradation.
Potential Biological Activity and Applications
While specific biological data for 10-(2-cyanoethyl)phenothiazine are limited in the reviewed literature, the phenothiazine scaffold is a well-established pharmacophore with a broad range of biological activities. Derivatives of phenothiazine have been extensively studied and are used clinically for their antipsychotic, antihistaminic, antiemetic, and antimicrobial properties.[2][3][4]
The primary mechanism of action for the antipsychotic effects of many phenothiazine derivatives is the antagonism of dopamine D2 receptors in the central nervous system. It is plausible that 10-(2-cyanoethyl)phenothiazine could exhibit similar activities.
Dopamine D2 Receptor Antagonism Signaling Pathway
The antagonism of the dopamine D2 receptor by phenothiazine derivatives interferes with the downstream signaling cascade initiated by dopamine. This is a key mechanism for their antipsychotic effects.
Caption: Dopamine D2 receptor antagonism by a phenothiazine derivative.
Antimicrobial and Cytotoxic Potential
Numerous phenothiazine derivatives have demonstrated significant in vitro antimicrobial activity against a range of bacteria and fungi.[2][3][4] Furthermore, many phenothiazines exhibit cytotoxic effects against various cancer cell lines, and their potential as anticancer agents is an active area of research.[5] The specific antimicrobial and cytotoxic profile of 10-(2-cyanoethyl)phenothiazine would require dedicated experimental evaluation.
Conclusion
10-(2-cyanoethyl)phenothiazine is a derivative of the versatile phenothiazine scaffold. While detailed experimental data for this specific compound are not extensively available in the public domain, its chemical properties can be largely inferred from the well-established chemistry of phenothiazines. Its synthesis is achievable through standard N-alkylation procedures, and its structure can be confirmed by spectroscopic methods. Based on the known biological activities of related compounds, 10-(2-cyanoethyl)phenothiazine holds potential for further investigation in the fields of medicinal chemistry and drug discovery, particularly in the areas of neuropsychiatric disorders, infectious diseases, and oncology. Further research is warranted to fully elucidate its specific biological profile and potential therapeutic applications.
